(Di-p-tolylphosphoryl)(mesityl)methanone, also known by its CAS number 270586-78-2, is a chemical compound that falls under the category of organophosphorus compounds. It is characterized by its molecular formula and a molecular weight of approximately 376.43 g/mol. This compound is primarily utilized in laboratory settings and in the manufacture of various chemical products, including photoinitiators for polymerization processes .
The synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone can be achieved through several methods, primarily involving the reaction of mesityl and diphenylphosphoryl derivatives. One common approach involves the use of diphenylphosphine oxide as a precursor, which can be reacted with mesityl chloride in the presence of a base to facilitate the formation of the desired methanone structure.
Technical Details:
The molecular structure of (Di-p-tolylphosphoryl)(mesityl)methanone features a central carbonyl group (C=O) attached to a phosphorus atom, which is further connected to two para-tolyl groups and one mesityl group.
Structural Data:
Cc1cc(C)c(c(C)c1)C(=O)P(=O)(c2ccccc2)c3ccccc3
VFHVQBAGLAREND-UHFFFAOYSA-N
This configuration provides unique electronic properties that are beneficial in various applications, particularly in photoinitiation processes for polymerization .
(Di-p-tolylphosphoryl)(mesityl)methanone is known to participate in several chemical reactions, particularly those involving photoinitiation. It acts as a photoinitiator when exposed to UV light, generating free radicals that initiate polymerization in various substrates.
Reactions:
Technical Details: The efficiency and kinetics of these reactions can be monitored using spectroscopic techniques such as UV-Vis spectroscopy and real-time NMR analysis .
The mechanism by which (Di-p-tolylphosphoryl)(mesityl)methanone functions as a photoinitiator involves several steps:
Data on Efficiency: Studies indicate that this compound exhibits high reactivity and efficiency compared to traditional photoinitiators, making it suitable for use in formulations requiring rapid curing times .
Physical Properties:
Chemical Properties:
Relevant Data:
(Di-p-tolylphosphoryl)(mesityl)methanone finds significant applications in various scientific fields:
Its versatile applications highlight its importance in modern chemical synthesis and material development .
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: